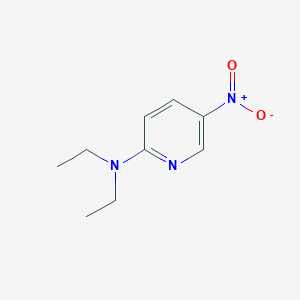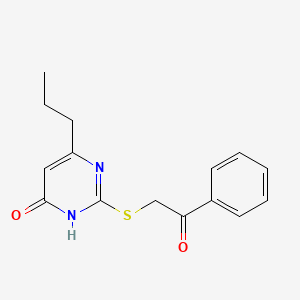![molecular formula C20H22O2 B2487438 (3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one CAS No. 551930-90-6](/img/structure/B2487438.png)
(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a tert-butylphenoxy group attached to a phenyl ring through a butenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-tert-butylphenol with a suitable phenylbutenone precursor. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product. For example, the acid-catalyzed alkylation of phenol with isobutene can be employed to introduce the tert-butyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings.
Scientific Research Applications
(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy group but lacks the butenone linkage.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a pyrazole ring, differing in structure and reactivity.
1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene: Features a tert-butyl group and a pyrene core, used in different applications.
Uniqueness
(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(21)8-9-16-6-5-7-19(14-16)22-18-12-10-17(11-13-18)20(2,3)4/h5-14H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAAMDBDFJZYDU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
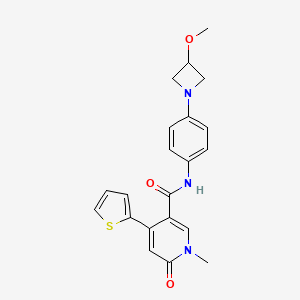
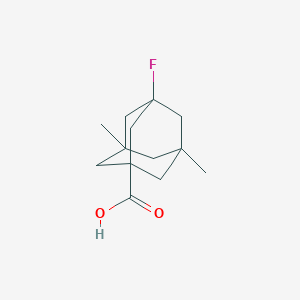

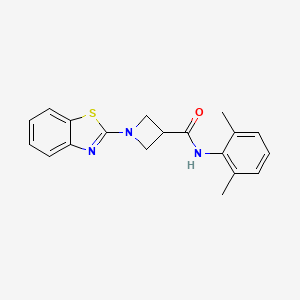
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
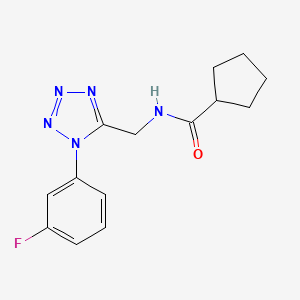
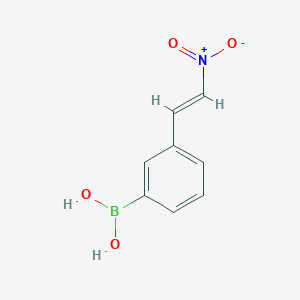
![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)
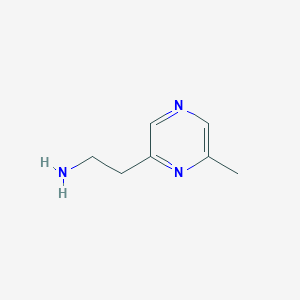

![8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2487372.png)
